molecular formula C4H12As2CaO4 B13795117 Calcium cacodylate CAS No. 5785-43-3

Calcium cacodylate

Cat. No.: B13795117
CAS No.: 5785-43-3
M. Wt: 314.06 g/mol
InChI Key: PUHDXXBRQTYHRJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium cacodylate: is an organoarsenic compound with the chemical formula Ca[(CH₃)₂AsO₂]₂ . It is a derivative of cacodylic acid and is used primarily as a buffering agent in biological and chemical research. The compound is known for its stability and effectiveness in maintaining pH levels in various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium cacodylate can be synthesized by neutralizing cacodylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cacodylic acid in water and then adding the calcium compound slowly while maintaining the pH at around 7. The mixture is then heated to ensure complete reaction and the resulting solution is filtered to remove any insoluble impurities.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cacodylic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Calcium cacodylate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic acid derivatives.

    Reduction: It can be reduced to form dimethylarsine.

    Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as zinc and hydrochloric acid are used.

    Substitution: Various organic reagents can be used depending on the desired substitution.

Major Products:

    Oxidation: Arsenic acid derivatives.

    Reduction: Dimethylarsine.

    Substitution: Various organoarsenic compounds depending on the substituent.

Scientific Research Applications

Chemistry: Calcium cacodylate is used as a buffering agent in various chemical reactions to maintain a stable pH. It is also used in the synthesis of other organoarsenic compounds.

Biology: In biological research, this compound is used as a buffer in electron microscopy and protein crystallography. It helps in preserving the structure of biological samples during preparation and imaging.

Medicine: While not commonly used directly in medicine, this compound’s derivatives have been studied for their potential therapeutic applications, including as anticancer agents.

Industry: In industrial applications, this compound is used in the production of herbicides and pesticides. It is also used in the manufacturing of certain types of glass and ceramics.

Mechanism of Action

Calcium cacodylate exerts its effects primarily through its buffering capacity. It maintains a stable pH in various experimental conditions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to maintain the desired pH levels.

Comparison with Similar Compounds

    Sodium cacodylate: Another buffering agent used in similar applications but with sodium as the cation.

    Potassium cacodylate: Similar to sodium cacodylate but with potassium as the cation.

    Cacodylic acid: The parent compound from which calcium cacodylate is derived.

Uniqueness: this compound is unique in its ability to provide a stable pH in a variety of experimental conditions, making it highly valuable in both chemical and biological research. Its stability and effectiveness as a buffer set it apart from other similar compounds.

Properties

CAS No.

5785-43-3

Molecular Formula

C4H12As2CaO4

Molecular Weight

314.06 g/mol

IUPAC Name

calcium;dimethylarsinate

InChI

InChI=1S/2C2H7AsO2.Ca/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2

InChI Key

PUHDXXBRQTYHRJ-UHFFFAOYSA-L

Canonical SMILES

C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.